molecular formula C11H15NOS B13727664 O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate

Cat. No.: B13727664
M. Wt: 209.31 g/mol
InChI Key: XFKHNXHCJOPURP-UHFFFAOYSA-N
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Description

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate is a thiocarbamate derivative characterized by a 3,5-dimethylphenyl group attached to a carbamothioate backbone. This compound is commercially available as a specialty chemical, often used in organic synthesis and agrochemical research . Its structure features a sulfur atom replacing the oxygen in the carbonyl group of traditional carbamates, which may enhance lipophilicity and alter biological activity.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

O-methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate

InChI

InChI=1S/C11H15NOS/c1-8-5-9(2)7-10(6-8)12(3)11(14)13-4/h5-7H,1-4H3

InChI Key

XFKHNXHCJOPURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)C(=S)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dimethylphenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product .

Industrial Production Methods

For large-scale production, the synthesis can be carried out using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as tertiary amines or metal complexes can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate involves the inhibition of enzymes by binding to their active sites. The compound forms a covalent bond with the enzyme, preventing it from catalyzing its normal reaction. This inhibition can affect various molecular targets and pathways, depending on the specific enzyme involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,5-dimethylphenyl moiety is a common feature in several agrochemicals, influencing both physical and biological properties. Key structural analogs include:

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : Carboxamide derivative with a hydroxynaphthalene backbone.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) due to electron-withdrawing substituents enhancing interaction with photosystem II .
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
  • Structure : Acetamide derivative with trichloromethyl and 3,5-dimethylphenyl groups.
  • Crystallography : Crystal structures reveal that meta-substituents influence molecular packing. The 3,5-dimethylphenyl variant exhibits two molecules per asymmetric unit, suggesting unique intermolecular interactions .
  • Comparison : The carbamothioate’s thioester group may confer greater hydrolytic stability than the acetamide’s ester linkage.
N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide
  • Structure : Sulfonamide with dual methyl groups on both aromatic rings.
  • Geometry : The 3,5-dimethylphenyl ring tilts 82.1° relative to the sulfonamide ring, affecting molecular conformation and hydrogen-bonding patterns .

Physicochemical Properties

  • Stability : Thiocarbamates are generally more resistant to hydrolysis than oxygen-containing analogs, which may prolong environmental persistence .
  • Crystallinity : Substituent positioning (e.g., 3,5-dimethyl groups) induces steric effects, influencing melting points and crystal lattice stability .

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